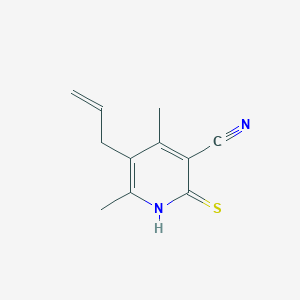

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a compound that has been studied in the context of its oxidation products . The oxidation of this compound with Potassium Ferricyanide results in the formation of a mixture of oxidation products: bis (3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Synthesis Analysis

The compound was obtained by a modified procedure. A mixture of cyanothioacetamide (2.00 g, 0.02 mol), 3-butylpentane-2,4-dione (3.2 g, 0.021 mol), and morpholine (0.2 mL, 2.3 mmol) in 15 mL of ethanol was boiled until the initial reagents were completely converted .Molecular Structure Analysis

The structure of the compounds was confirmed by NMR, IR spectroscopy, and high-resolution mass spectrometry .Chemical Reactions Analysis

The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .Wirkmechanismus

Target of Action

The primary target of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .

Mode of Action

The compound exhibits affinity to its target through a process known as molecular docking . This involves the compound binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting the protein’s function and thus interfering with the replication of the HIV-1 virus .

Biochemical Pathways

The interaction with the hiv-1 p7 nucleocapsid protein suggests that it may influence theHIV-1 replication cycle

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the HIV-1 p7 nucleocapsid protein. By binding to this protein, the compound could potentially inhibit the replication of the HIV-1 virus , thereby exerting an antiviral effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with K3[Fe(CN)6] in an alkaline medium results in the formation of oxidation products . Therefore, the compound’s environment can significantly impact its chemical properties and, consequently, its biological activity.

Zukünftige Richtungen

Disulfides, such as the oxidation products of this compound, represent an accessible and practically important class of compounds. They have been studied as promising drug delivery systems, chemosensors, and materials for rechargeable lithium batteries . Future research may continue to explore these and other potential applications.

Eigenschaften

IUPAC Name |

4,6-dimethyl-5-prop-2-enyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-4-5-9-7(2)10(6-12)11(14)13-8(9)3/h4H,1,5H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKRPFXUUWVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1CC=C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)

![N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2901475.png)

![2-[3-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2901476.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2901478.png)

![2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2901479.png)